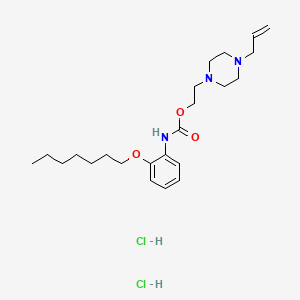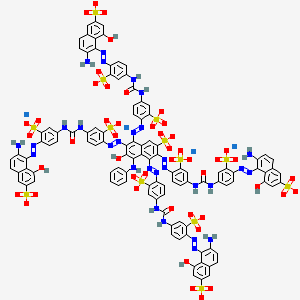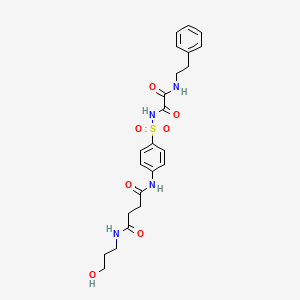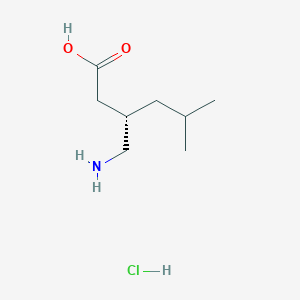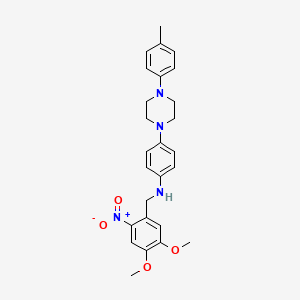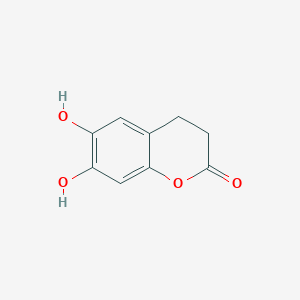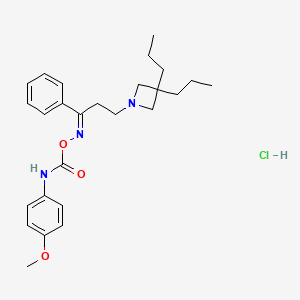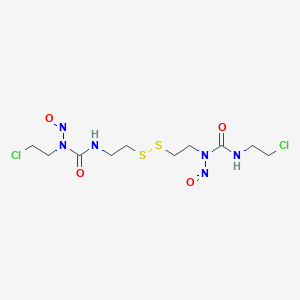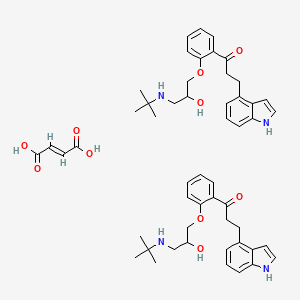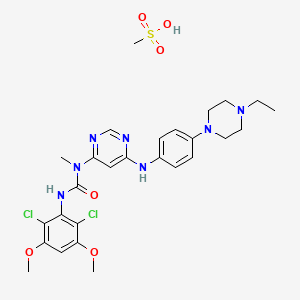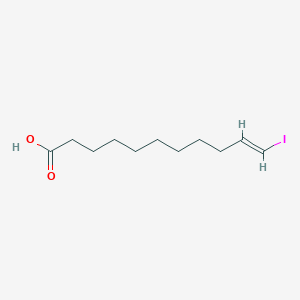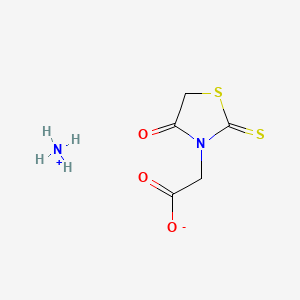
3-Thiazolidineacetic acid, 4-oxo-2-thioxo-, ammonium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ammonium salt of rhodanic acid, also known as ammonium thiocyanate, is an inorganic compound with the formula NH₄SCN. It is a colorless, crystalline solid that is highly soluble in water. This compound is commonly used in various industrial applications, including as a precursor to other chemicals, in photography, and in the synthesis of pharmaceuticals.
準備方法
Synthetic Routes and Reaction Conditions: Ammonium salt of rhodanic acid can be synthesized through the reaction of ammonium hydroxide with carbon disulfide, followed by oxidation. The general reaction is as follows: [ \text{NH}_3 + \text{CS}_2 \rightarrow \text{NH}_4\text{SCN} ]
Industrial Production Methods: In industrial settings, ammonium salt of rhodanic acid is typically produced by reacting ammonia with carbon disulfide in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Types of Reactions:
Oxidation: Ammonium salt of rhodanic acid can undergo oxidation to form ammonium sulfate and carbon dioxide.
Reduction: It can be reduced to form thiourea.
Substitution: It can react with halogens to form corresponding halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents such as zinc or iron.
Substitution: Halogens like chlorine or bromine.
Major Products Formed:
Oxidation: Ammonium sulfate and carbon dioxide.
Reduction: Thiourea.
Substitution: Ammonium halides.
科学的研究の応用
Ammonium salt of rhodanic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions, including the synthesis of organic compounds.
Biology: Employed in biochemical assays and as a stabilizing agent for enzymes.
Medicine: Utilized in the synthesis of pharmaceuticals and as a diagnostic reagent.
Industry: Applied in the production of herbicides, fungicides, and as a corrosion inhibitor.
作用機序
The mechanism of action of ammonium salt of rhodanic acid involves its ability to donate thiocyanate ions (SCN⁻). These ions can interact with various molecular targets, including metal ions and enzymes, leading to the formation of complexes or inhibition of enzymatic activity. The pathways involved include redox reactions and coordination chemistry.
類似化合物との比較
- Sodium thiocyanate (NaSCN)
- Potassium thiocyanate (KSCN)
- Calcium thiocyanate (Ca(SCN)₂)
Comparison:
- Solubility: Ammonium salt of rhodanic acid is highly soluble in water, similar to sodium and potassium thiocyanates, but more soluble than calcium thiocyanate.
- Reactivity: It exhibits similar reactivity patterns to other thiocyanates, undergoing oxidation, reduction, and substitution reactions.
- Applications: While all thiocyanates have similar applications, ammonium salt of rhodanic acid is particularly favored in biochemical and pharmaceutical applications due to its high solubility and stability.
特性
CAS番号 |
88891-95-6 |
|---|---|
分子式 |
C5H8N2O3S2 |
分子量 |
208.3 g/mol |
IUPAC名 |
azanium;2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)acetate |
InChI |
InChI=1S/C5H5NO3S2.H3N/c7-3-2-11-5(10)6(3)1-4(8)9;/h1-2H2,(H,8,9);1H3 |
InChIキー |
ILTPKTNBJUOFSW-UHFFFAOYSA-N |
正規SMILES |
C1C(=O)N(C(=S)S1)CC(=O)[O-].[NH4+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


